REACTION_CXSMILES
|
[CH3:1][C:2]1[S:6][C:5]([NH2:7])=[N:4][CH:3]=1.C1N=CN([C:13]([N:15]2[CH:19]=N[CH:17]=[CH:16]2)=[O:14])C=1.N1CCC[CH2:21]1>CN(C)C1C=CN=CC=1.O1CCCC1>[CH3:1][C:2]1[S:6][C:5]([NH:7][C:13]([N:15]2[CH2:16][CH2:17][CH2:21][CH2:19]2)=[O:14])=[N:4][CH:3]=1
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
CC1=CN=C(S1)N
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5.1 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
ADDITION
|
Details
|
the residue was diluted with methanol
|
Type
|
CUSTOM
|
Details
|
triturated with diethyl ether
|
Type
|
FILTRATION
|
Details
|
The solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |